The compound (3R,4S)-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one is a synthetic organic molecule with significant pharmaceutical implications. It is classified as a beta-lactam derivative, which is notable for its structural features that include a four-membered azetidine ring and multiple phenyl groups substituted with fluorine and hydroxyl groups. This compound has garnered attention for its potential applications in drug development, particularly in the context of cardiovascular and metabolic diseases.
This compound is identified by its Chemical Abstracts Service (CAS) number 163222-33-1. It falls under the category of pharmaceutical intermediates and is often studied for its biological activity and therapeutic potential. The presence of fluorine atoms in its structure enhances its pharmacokinetic properties, making it a candidate for various medicinal applications.
The synthesis of (3R,4S)-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one typically involves several key steps:
The synthesis may involve specific reagents such as fluorinating agents for introducing fluorine into the aromatic rings, and hydroxylating agents for adding hydroxyl groups. Reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yield and selectivity.
The molecular formula of the compound is C24H21F2N O3, with a molecular weight of approximately 409.43 g/mol. The structure features:
CC(C(C1=CC=C(C=C1)F)O)C2=CC(=C(C=C2)O)C(=O)N1CC(C1=O)F
XWZVQKZBVPXKAY-UHFFFAOYSA-N
The compound can undergo various chemical reactions, including:
These reactions are important for modifying the compound to enhance its pharmacological properties or to study its mechanism of action in biological systems.
The mechanism of action of (3R,4S)-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one involves interaction with specific biological targets, likely including enzymes involved in metabolic pathways. Its structural features suggest potential inhibition of certain enzymes or receptors, which could lead to therapeutic effects in conditions such as hyperlipidemia or hypertension.
Research indicates that compounds with similar structures may exhibit activity against specific targets such as cholesterol absorption inhibitors or enzymes involved in lipid metabolism.
Relevant analyses such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can provide insights into thermal stability and decomposition temperatures.
This compound has potential applications in:
CAS No.: 21900-52-7
CAS No.:
CAS No.: 2514-52-5